N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide
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Overview
Description
“N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide” is a complex organic compound. It contains a cyclobutyl group (a four-carbon ring), a cyclopentane group (a five-carbon ring), a carboxamide group (a functional group derived from carboxylic acids where the hydroxyl group has been replaced by an amide), and a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutyl and cyclopentane rings, the introduction of the hydroxyl group, and the formation of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclobutyl and cyclopentane rings, the hydroxyl group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .
Scientific Research Applications
Synthesis and Antiviral Activity
Research has demonstrated the synthesis of ester prodrugs from cyclic compounds showing significant antiviral activity. For instance, a study outlines the creation of ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, revealing strong in vitro activity against DNA viruses. This synthesis method opens up possibilities for developing new antiviral agents with enhanced activity and stability (Krečmerová et al., 2007).
Enzyme Mechanisms in Antibiotic Biosynthesis
Another significant area of research is the enzyme mechanisms involved in antibiotic biosynthesis. A study on aclacinomycin-10-hydroxylase, a methyltransferase homolog, highlights its role in anthracycline biosynthesis, critical for producing anti-tumor antibiotics. Understanding these enzyme mechanisms is crucial for developing new antibiotics and enhancing existing ones' efficacy (Jansson et al., 2003).
Heterocyclic Compounds with Industrial Application
The synthesis and evaluation of heterocyclic compounds derived from fatty acids have shown potential industrial interest, including as antimicrobial and surface-active agents. Such compounds could be valuable in manufacturing drugs, cosmetics, and pesticides, indicating the chemical's versatility in creating functional materials with significant applications (Eissa & El-Sayed, 2006).
Advances in Drug Design and Discovery
Innovations in drug design and discovery have also been explored, with studies focusing on creating novel compounds with potential analgesic and antipyretic properties. This research indicates the chemical's role in developing new therapeutic agents, highlighting its importance in pharmaceutical sciences (Reddy, Reddy, & Dubey, 2014).
Serendipity in Antiviral Drug Development
The role of serendipity in antiviral drug development has been acknowledged, with certain discoveries highlighting the unexpected pathways through which significant scientific advancements can occur. This perspective emphasizes the importance of remaining open to unforeseen outcomes in scientific research, potentially leading to breakthroughs in drug development (De Clercq, 2015).
Mechanism of Action
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-N-methylcyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-12(9-6-7-10(9)13)11(14)8-4-2-3-5-8/h8-10,13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAXTNGIHHNETB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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